

# A Comparative Guide to Trypsin Inhibition: SFTI-1 versus Aprotinin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SFTI-1

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This guide provides a detailed comparison of two prominent trypsin inhibitors: Sunflower Trypsin Inhibitor-1 (**SFTI-1**) and aprotinin. Both are widely recognized for their potent inhibition of trypsin and other serine proteases, playing crucial roles in various research and therapeutic contexts. This document outlines their biochemical properties, inhibitory mechanisms, and quantitative performance data, supported by detailed experimental protocols.

## Introduction

Trypsin, a serine protease found in the digestive system, plays a vital role in protein digestion. Its uncontrolled activity, however, can lead to tissue damage and inflammation. Consequently, trypsin inhibitors are critical tools in biochemical research and have therapeutic potential.

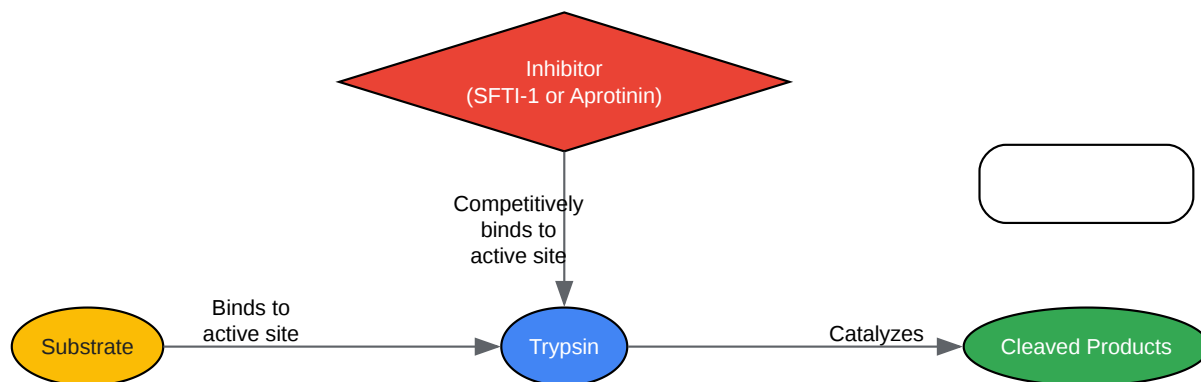
**SFTI-1** is a small, bicyclic peptide isolated from sunflower seeds, belonging to the Bowman-Birk family of inhibitors.<sup>[1]</sup> Its remarkable stability and potent inhibitory activity make it an attractive scaffold for drug design.<sup>[2]</sup>

Aprotinin, also known as Bovine Pancreatic Trypsin Inhibitor (BPTI), is a well-characterized polypeptide derived from bovine lung tissue.<sup>[3]</sup> It has a history of clinical use as an antifibrinolytic agent to reduce bleeding during complex surgeries.<sup>[3]</sup>

## Mechanism of Inhibition

Both **SFTI-1** and aprotinin are competitive, reversible inhibitors of trypsin.<sup>[4]</sup> They function by binding tightly to the active site of the enzyme, preventing the binding and cleavage of its natural substrates. This interaction is a classic example of "standard mechanism" or "Laskowski mechanism" inhibition.

The inhibitor's reactive loop mimics the substrate of trypsin. The key residue at the P1 position of the inhibitor (Lysine in **SFTI-1** and Lysine-15 in aprotinin) inserts into the S1 specificity pocket of trypsin, forming a stable, non-covalent complex. This binding effectively blocks the catalytic activity of the enzyme.





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## References

- 1. 抑肽酶酶活测定 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determination of aprotinin by titration with bovine trypsin with end-point detection by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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